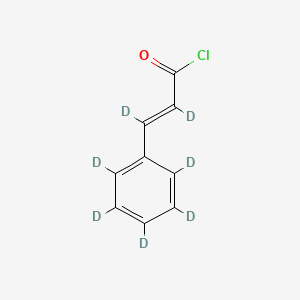

(E)-Cinnamoyl chloride-d7

Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling involves the incorporation of isotopes, like deuterium (B1214612) (²H), into specific positions within a molecule. synmr.in This substitution acts as a tracer, enabling scientists to follow the path of atoms and molecules through chemical transformations and biological pathways. thalesnano.com

Deuterium, a stable and non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). scielo.org.mxfiveable.me This mass difference is the cornerstone of its utility in isotopic labeling. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency compared to a carbon-hydrogen (C-H) bond. scielo.org.mxlibretexts.org This seemingly subtle difference has profound effects on the kinetics of chemical reactions.

The process of introducing deuterium into organic molecules can be achieved through various methods, including exchange reactions with deuterium oxide (D₂O) or deuterium gas (D₂), or by using deuterated reagents in chemical synthesis. The availability of high-purity deuterated solvents and reagents ensures reliable and consistent labeling for experiments. synmr.in

The difference in bond strength between C-D and C-H bonds leads to the "kinetic isotope effect" (KIE), where a reaction involving the breaking of a C-D bond proceeds at a slower rate than the same reaction breaking a C-H bond. scielo.org.mxlibretexts.org By strategically placing deuterium at specific sites in a molecule and measuring the reaction rates, chemists can deduce whether that particular bond is broken in the rate-determining step of the reaction. fiveable.melibretexts.org This information is instrumental in elucidating complex reaction mechanisms. thalesnano.comfiveable.me

For example, the deuterium isotope effect is a powerful diagnostic tool for studying elimination reactions, such as the E2 reaction. fiveable.melibretexts.org A significant slowing of the reaction rate upon deuterium substitution provides strong evidence for a concerted mechanism where the C-H (or C-D) bond is broken simultaneously with the departure of the leaving group. libretexts.org

In analytical chemistry, particularly in techniques like mass spectrometry (MS), deuterated compounds serve as ideal internal standards. thalesnano.comscioninstruments.com An internal standard is a compound of known concentration added to an unknown sample to aid in the quantification of the analyte of interest. clearsynth.com

Stable isotope-labeled internal standards, such as (E)-Cinnamoyl chloride-d7, are chemically almost identical to their non-deuterated counterparts (the analyte). scioninstruments.comclearsynth.com This similarity means they behave nearly identically during sample preparation, extraction, and ionization in the mass spectrometer. scioninstruments.comwaters.com However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. wikipedia.org By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, compensating for variations in sample handling and instrument response. scioninstruments.comclearsynth.com This is particularly crucial in complex matrices like biological fluids and environmental samples. scioninstruments.comclearsynth.com

Overview of (E)-Cinnamoyl Chloride as a Versatile Acylating Reagent

Cinnamoyl chloride is a highly reactive organic compound that serves as a valuable building block in organic synthesis. ontosight.ai It is an acyl chloride, characterized by the -COCl functional group, which makes it an effective acylating agent for introducing the cinnamoyl group into other molecules. nordmann.global

Cinnamic acid, the precursor to cinnamoyl chloride, was first isolated from cinnamon oil in the 18th century. atamanchemicals.com The synthesis of cinnamoyl chloride is typically achieved by reacting cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. ontosight.aiatamanchemicals.com Other methods, such as reacting cinnamic acid with silicon tetrachloride, have also been developed. google.com

The reactivity of the acyl chloride group allows cinnamoyl chloride to readily participate in a variety of chemical reactions. ontosight.ai These include:

Esterification: Reaction with alcohols to form cinnamate (B1238496) esters, which are used in perfumes and pharmaceuticals. atamanchemicals.com

Amidation: Reaction with amines to form cinnamamides, some of which exhibit biological activity. mdpi.com

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds. iitk.ac.in

This versatility makes cinnamoyl chloride a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. ontosight.ainordmann.globalcymitquimica.com

The cinnamoyl system contains a carbon-carbon double bond, which gives rise to the possibility of geometric isomerism. The two isomers are designated as (E) and (Z) (or trans and cis, respectively). In the (E)-isomer, the phenyl group and the carbonyl group are on opposite sides of the double bond, which is generally the more stable and common form. atamanchemicals.commdpi.comquora.com The (Z)-isomer has these groups on the same side.

This geometric arrangement can have a significant impact on the biological activity of the resulting molecules. pnas.orgresearchgate.net For example, the photodimerization of cinnamoyl derivatives is highly dependent on the geometry of the double bond. pku.edu.cn The ability to control and characterize the specific isomer, such as the (E)-isomer of cinnamoyl chloride, is therefore crucial for its application in targeted synthesis.

Rationale and Scope for Academic Research on this compound

The academic interest in this compound stems from the combined utility of the cinnamoyl chemical structure and the unique advantages conferred by deuterium labeling. The cinnamoyl group is a precursor to numerous compounds with significant biological activities, including potential treatments for a range of conditions. nih.govashdin.com The incorporation of deuterium into this scaffold provides researchers with a powerful tool for detailed investigation.

A primary application lies in the field of drug metabolism and pharmacokinetics (DMPK). symeres.comacs.org By synthesizing bioactive molecules using this compound, researchers can readily trace the absorption, distribution, metabolism, and excretion (ADME) of these compounds within a biological system. clearsynth.comacs.org The deuterium atoms act as a label, easily detectable by mass spectrometry, allowing for the precise identification of metabolic pathways and breakdown products. thalesnano.comacs.org This is crucial for optimizing the properties of new drug candidates. clearsynth.comresearchgate.net

Furthermore, this compound is an ideal internal standard for quantitative analysis. thalesnano.com In mass spectrometry, an internal standard is a known quantity of a substance added to a sample to correct for variations during analysis. A deuterated standard is chemically identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished, leading to highly accurate quantification. thalesnano.com

The scope of research for this compound extends across several scientific domains:

Pharmaceutical and Medicinal Chemistry: It is used in the synthesis of deuterated versions of potential drugs. Derivatives of cinnamic acid have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govashdin.commdpi.com Using a deuterated building block can lead to novel drug candidates with improved metabolic profiles. isowater.comresearchgate.net

Materials Science: Cinnamoyl chloride is a component in the synthesis of specialized polymers, such as those used in photoresists. The deuterated analogue can be employed to study degradation mechanisms and the kinetic isotope effect on material properties, potentially leading to more durable materials. isowater.com

Mechanistic Chemistry: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be studied using this compound. This provides deep insights into the mechanisms of chemical reactions, such as the acylation reactions central to its chemistry. symeres.comekb.eg

The following tables summarize the physicochemical properties of the non-deuterated compound and the key research applications for its deuterated form.

Table 1: Physicochemical Properties of (E)-Cinnamoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Melting Point | 35-37 °C |

| Boiling Point | 256-258 °C |

| Appearance | White to yellowish needle-like crystals |

Data corresponds to the non-deuterated form of the compound. chembk.comnih.govchemicalbook.com

Table 2: Rationale for Academic Research on this compound

| Research Area | Application Rationale |

|---|---|

| Pharmacokinetics (ADME Studies) | Enables tracing of metabolic pathways and quantification of drug candidates and their metabolites. clearsynth.comacs.org |

| Quantitative Analysis | Serves as a high-fidelity internal standard for mass spectrometry-based assays. thalesnano.com |

| Drug Discovery | Used to create novel deuterated drug candidates with potentially enhanced metabolic stability and therapeutic profiles. isowater.comresearchgate.net |

| Mechanistic Studies | Allows for the investigation of kinetic isotope effects to elucidate chemical reaction mechanisms. symeres.com |

| Materials Science | Facilitates the study of polymer degradation and the influence of isotopic substitution on material properties. isowater.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (E)-Cinnamoyl chloride |

| Cinnamic acid |

| Deuterium |

| Thionyl chloride |

| Pyridine (B92270) |

| Acetone |

| 2-aminothiophenes |

| Cinnamamides |

| Chalcones |

| Phenylboronic acid |

| Metochalcone |

| Sofalcone |

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

173.65 g/mol |

IUPAC Name |

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+/i1D,2D,3D,4D,5D,6D,7D |

InChI Key |

WOGITNXCNOTRLK-UJMUNGNDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)Cl)/[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of E Cinnamoyl Chloride D7

Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation

The primary strategy for the synthesis of (E)-Cinnamoyl chloride-d7 involves the preparation of the corresponding deuterated cinnamic acid precursor, (E)-Cinnamic acid-d7. This is typically accomplished by utilizing deuterated starting materials in well-established condensation reactions.

Synthesis from Deuterated Cinnamic Acid Precursors

The most direct and widely employed method for preparing this compound is through the conversion of commercially available or synthesized (E)-Cinnamic acid-d7. This precursor contains deuterium atoms at all five positions of the phenyl ring and at both vinylic (styrenic) positions. The synthesis of (E)-Cinnamic acid-d7 itself is a critical step that dictates the isotopic purity of the final product.

The deuteration of the vinylic protons at the α and β positions of the cinnamic acid backbone is typically achieved by using a deuterated two-carbon building block in a condensation reaction. The Knoevenagel-Doebner condensation is a particularly effective method for this purpose. In this reaction, a deuterated benzaldehyde (B42025) is reacted with a source of deuterated active methylene, such as malonic acid-d4 (CD₂(COOD)₂). The initial condensation product subsequently undergoes decarboxylation to yield the desired (E)-cinnamic acid with deuterium atoms at the vinylic positions. The reaction conditions of the Knoevenagel-Doebner condensation, often carried out in pyridine (B92270) with a catalytic amount of piperidine, generally favor the formation of the thermodynamically more stable (E)-isomer, ensuring the correct stereochemistry of the double bond.

To achieve full deuteration of the phenyl ring, a deuterated benzaldehyde, specifically benzaldehyde-d6 (B91794) (C₆D₅CDO), is used as a starting material. Benzaldehyde-d6 is commercially available or can be synthesized through various methods, including the deuteration of benzene (B151609) followed by formylation. When benzaldehyde-d6 is subjected to the Knoevenagel-Doebner condensation with malonic acid, the resulting cinnamic acid will possess a fully deuterated phenyl ring.

The synthesis of (E)-Cinnamic acid-d7, the direct precursor to this compound, relies on a combined deuteration approach. This involves the condensation of benzaldehyde-d6 with malonic acid-d4. This reaction, typically a Knoevenagel-Doebner condensation, ensures the incorporation of deuterium at all seven non-labile positions of the resulting cinnamic acid molecule. The general reaction scheme is as follows:

C₆D₅CDO + CD₂(COOH)₂ → C₆D₅CD=CDCOOH + CO₂ + D₂O

This reaction provides a direct and efficient route to (E)-Cinnamic acid-d7, which can then be converted to the desired acid chloride.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Benzaldehyde-d6 | Malonic acid-d4 | Knoevenagel-Doebner Condensation | (E)-Cinnamic acid-d7 |

Following the synthesis of (E)-Cinnamic acid-d7, the final step is the conversion of the carboxylic acid to the acid chloride. This is a standard organic transformation readily achieved by reacting the deuterated cinnamic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, yielding this compound with high purity. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.

C₆D₅CD=CDCOOH + SOCl₂ → C₆D₅CD=CDCOCl + SO₂ + HCl

Deuterium Exchange Methods Applied to Cinnamoyl Systems

While the use of deuterated starting materials is the most common approach, hydrogen-deuterium (H/D) exchange reactions can also be employed to introduce deuterium into the cinnamoyl system. For instance, studies have shown that H/D exchange in an ethanol-d₁/Et₃N system can introduce deuterium atoms at the ortho and para positions of the phenyl ring and at the C-2 (α-vinylic) position of alkyl cinnamates. However, achieving complete and specific deuteration to yield the d7 isotopologue through this method is challenging and less direct than synthesis from fully deuterated precursors. Such exchange methods are more often utilized for preparing partially labeled compounds for specific mechanistic studies.

Development of Regioselective and Stereoselective Deuteration Protocols

The primary method for ensuring the correct regioselectivity and stereoselectivity in the synthesis of this compound is through the stereoselective synthesis of its precursor, (E)-Cinnamic acid-d7. The Knoevenagel-Doebner condensation inherently favors the formation of the (E)-isomer due to thermodynamic stability. The regioselectivity of deuteration is controlled by the use of specifically deuterated starting materials, namely benzaldehyde-d6 and malonic acid-d4. While direct regioselective and stereoselective deuteration protocols on a non-deuterated cinnamoyl system to produce the d7 isotopologue are not widely reported, the synthetic strategy starting from deuterated building blocks provides a robust and reliable method to obtain the desired product with high isotopic and stereochemical purity.

Reaction Conditions Optimization for Deuterium Enrichment and Yield

The conversion of (E)-cinnamic acid-d7 to this compound is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The optimization of this reaction is paramount to maximize the yield of the desired product while preserving the high level of deuterium incorporation.

Choice of Deuterated Reagents and Solvents

To maintain the isotopic integrity of the final product, the choice of reagents and solvents is critical. While the primary deuteration is incorporated in the (E)-cinnamic acid-d7 precursor, it is essential to use anhydrous and aprotic solvents during the chlorination step to prevent any potential for H/D exchange. Solvents such as anhydrous dichloromethane, chloroform, or toluene (B28343) are commonly employed. The use of deuterated solvents is generally not necessary for this step, as the reaction conditions are typically mild enough not to facilitate exchange with the solvent. The key is the exclusion of any protic species, most notably water.

The chlorinating agent itself, typically thionyl chloride or oxalyl chloride, does not need to be deuterated. However, its purity is important to prevent side reactions that could lower the yield of the final product.

Temperature, Pressure, and Time Dependencies

The reaction temperature and duration are critical parameters that must be carefully controlled. The reaction of cinnamic acid with thionyl chloride is generally conducted at moderately elevated temperatures. A typical procedure involves the gradual heating of the reaction mixture to facilitate the conversion while allowing for the controlled evolution of the gaseous byproducts, sulfur dioxide and hydrogen chloride.

Table 1: Illustrative Reaction Parameters for the Synthesis of Cinnamoyl Chloride from Cinnamic Acid

| Parameter | Value | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Readily available, effective, and byproducts are gaseous, simplifying workup. |

| Solvent | Anhydrous Toluene | Aprotic and allows for heating to the required reaction temperature. |

| Temperature | 70-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 2-4 hours | Generally sufficient for complete conversion of the carboxylic acid. |

| Pressure | Atmospheric | Standard and convenient for laboratory-scale synthesis. |

Note: This table is based on general procedures for the non-deuterated compound and should be considered as a starting point for the synthesis of the d7-analog.

Purification Techniques for High Isotopic and Chemical Purity

Following the reaction, the crude this compound must be purified to remove any unreacted starting material, residual chlorinating agent, and any byproducts. The purification strategy must be chosen to ensure high chemical and isotopic purity.

Distillation and Crystallization Methods

For volatile and thermally stable acid chlorides like cinnamoyl chloride, fractional distillation under reduced pressure is a highly effective purification method. This technique separates compounds based on their boiling points. The lower pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition. The slightly higher mass of the deuterated compound may lead to a marginal increase in its boiling point compared to the non-deuterated analog, a factor that can be exploited for separation.

Crystallization is another powerful purification technique. If the crude product is a solid or can be induced to crystallize from a suitable solvent, this method can yield highly pure material. The choice of solvent is critical; it should dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the solution.

Chromatographic Separation Techniques (e.g., GC, HPLC)

For smaller scale preparations or for achieving very high purity, chromatographic techniques are invaluable. Gas chromatography (GC) can be used for both analysis and purification of volatile compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile gas phase.

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be adapted for the purification of acid chlorides, provided that a non-reactive mobile phase is used and exposure to moisture is strictly avoided. Reverse-phase HPLC, with a non-polar stationary phase and a polar, aprotic mobile phase, could potentially be employed.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Fractional Distillation | Separation based on boiling point differences. | Effective for large quantities, removes non-volatile impurities. | Requires thermal stability of the compound. |

| Crystallization | Separation based on differential solubility. | Can yield very pure product, scalable. | Requires a suitable solvent system, can have lower recovery. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution, suitable for small-scale purification and analysis. | Limited to volatile and thermally stable compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | High resolution, can be used for less volatile compounds. | Requires careful selection of a non-reactive mobile phase. |

Advanced Spectroscopic Characterization and Isotopic Purity Assessment of E Cinnamoyl Chloride D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. For isotopically labeled compounds like (E)-Cinnamoyl chloride-d7, specific NMR techniques are employed to verify the isotopic substitution and purity.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. In the case of this compound, the phenyl ring and the two vinylic positions are deuterated. The ²H NMR spectrum is expected to show distinct signals corresponding to the ortho, meta, para, and vinylic deuterons. The chemical shifts in ²H NMR are identical to those in ¹H NMR but with a much lower resonance frequency. The integration of these signals allows for the determination of the relative deuterium distribution across the different sites of the molecule, confirming that deuteration has occurred at the intended positions.

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for assessing isotopic purity by quantifying any residual non-deuterated sites. In a highly pure sample of this compound, the characteristic signals of the aromatic and vinylic protons, typically observed between 7.0 and 8.0 ppm for the non-deuterated compound, should be absent or significantly diminished. The presence of any residual proton signals in these regions allows for the calculation of the isotopic purity.

Furthermore, ¹H NMR is essential for confirming the stereoisomeric purity. The coupling constant (J-value) between the two vinylic protons in the non-deuterated (E)-cinnamoyl chloride is typically around 15-16 Hz, which is characteristic of a trans (E) configuration. While these protons are replaced by deuterium in the d7 analogue, analysis of any residual protium (B1232500) signals or the ¹H spectrum of the starting material can confirm the (E) geometry of the carbon backbone.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for all nine carbon atoms. A key feature in the ¹³C NMR of a deuterated compound is the effect of deuterium on the attached and nearby carbons.

Signal Splitting: Carbons directly bonded to deuterium (C-D) will appear as multiplets (typically triplets, as deuterium is a spin-1 nucleus) in a proton-decoupled ¹³C NMR spectrum.

Deuterium-Induced Isotope Shifts (DIS): The substitution of a proton with a deuterium atom causes a small upfield shift (to a lower ppm value) in the resonance of the attached carbon. These shifts, typically 0.2-1.5 ppm per deuterium, are a direct indicator of the deuteration site. Carbons two or three bonds away from the deuterium atom also experience smaller, but often measurable, upfield shifts.

The expected ¹³C NMR chemical shifts for the non-deuterated compound serve as a reference for analyzing the spectrum of the d7 analogue and identifying these deuterium-induced effects.

Table 1: Representative ¹³C NMR Data and Expected Deuterium-Induced Effects Interactive data table. Click on headers to sort.

| Carbon Position | Expected Chemical Shift (ppm) in Non-Deuterated Compound | Expected Observation in this compound |

|---|---|---|

| Carbonyl (C=O) | ~166 | Singlet, minor upfield shift due to 3-bond D-coupling |

| Vinylic-α (to C=O) | ~125-130 | Triplet, significant upfield shift |

| Vinylic-β (to C=O) | ~150-155 | Triplet, significant upfield shift |

| Phenyl C1 (ipso) | ~132-135 | Singlet, minor upfield shift due to 2-bond D-coupling |

| Phenyl C2, C6 (ortho) | ~128-130 | Triplet, significant upfield shift |

| Phenyl C3, C5 (meta) | ~129-131 | Triplet, significant upfield shift |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it ideal for confirming the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a molecule. For this compound, the molecular formula is C₉D₇ClO. The expected monoisotopic mass would be approximately 7.044 Da greater than its non-deuterated counterpart (C₉H₇ClO, MW: ~166.02 g/mol ) due to the replacement of seven protons with seven deuterons. HRMS analysis can confirm this mass with high precision (typically to within 5 ppm), providing strong evidence for the successful incorporation of seven deuterium atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies of Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of molecules. In the case of this compound, the presence of seven deuterium atoms on the phenyl ring provides a distinct isotopic signature that aids in tracking the fragmentation of the molecule.

Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound is formed. The subsequent fragmentation of this ion can be studied by selecting it in the first stage of the mass spectrometer and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of non-deuterated (E)-Cinnamoyl chloride typically involves the loss of the chlorine atom, followed by the loss of carbon monoxide, and subsequent fragmentation of the phenyl and vinyl groups. For this compound, the masses of the fragment ions containing the deuterated phenyl ring will be shifted by 7 mass units compared to the non-deuterated compound.

Expected Fragmentation Pathways:

A primary fragmentation pathway is expected to be the loss of the chlorine radical, leading to the formation of the deuterated cinnamoyl cation. This can be followed by the loss of a neutral carbon monoxide molecule. The resulting deuterated phenylvinyl cation can then undergo further fragmentation. The presence of the deuterium atoms is not expected to significantly alter the fragmentation pathways themselves, but it will result in a predictable mass shift for any fragment containing the phenyl group.

For instance, the tropylium (B1234903) ion is a common fragment in the mass spectra of aromatic compounds. In the case of this compound, the formation of a deuterated tropylium ion with a mass-to-charge ratio (m/z) of 98 would be a strong indicator of this rearrangement, as opposed to the m/z of 91 for the non-deuterated tropylium ion.

The study of these fragmentation pathways is crucial for the structural elucidation of unknown deuterated compounds and for understanding the fundamental mechanisms of ion dissociation.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. The substitution of hydrogen with deuterium leads to significant and predictable shifts in the vibrational frequencies, offering a powerful tool for spectral assignment and structural analysis.

Infrared (IR) Spectroscopy for Deuterium-Induced Vibrational Shifts

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies than the corresponding C-H vibrations.

This isotopic shift can be approximated by the following relationship derived from the harmonic oscillator model:

ν_C-D ≈ (1/√2) * ν_C-H

where ν_C-D and ν_C-H are the vibrational frequencies of the C-D and C-H bonds, respectively. This means that C-D stretching vibrations are typically observed in the range of 2100-2300 cm⁻¹, while aromatic C-H stretches are found around 3000-3100 cm⁻¹.

The IR spectrum of this compound is expected to show characteristic absorptions for the carbonyl (C=O) stretch of the acyl chloride, the C=C stretch of the vinyl group, and the vibrations of the deuterated phenyl ring. The deuterium substitution will primarily affect the vibrational modes of the phenyl ring.

Table 1: Predicted Infrared Vibrational Shifts for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) for C-H | Predicted Wavenumber (cm⁻¹) for C-D |

| Aromatic C-H Stretch | 3100-3000 | 2300-2200 |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Lower frequency shift |

| Carbonyl (C=O) Stretch | ~1750 | Unchanged |

| Alkene (C=C) Stretch | ~1625 | Unchanged |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive (the rule of mutual exclusion). While this compound does not have a center of symmetry, some vibrations may be stronger in the Raman spectrum than in the IR spectrum, and vice versa.

Similar to IR spectroscopy, the C-D vibrations in the Raman spectrum of this compound will be shifted to lower frequencies compared to the C-H vibrations of the non-deuterated compound. The symmetric vibrations of the deuterated phenyl ring are expected to give rise to strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, allowing for a detailed structural characterization and assessment of isotopic purity.

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-D Stretch | 2300-2200 |

| Carbonyl (C=O) Stretch | ~1750 |

| Alkene (C=C) Stretch | ~1625 |

| Aromatic Ring Breathing (deuterated) | Shifted to lower frequency |

Advanced Diffraction Techniques (e.g., Neutron Diffraction for precise D-atom localization, if crystalline)

While X-ray diffraction is a powerful tool for determining molecular structures, it is not very sensitive to the positions of hydrogen atoms due to their low electron density. In contrast, neutron diffraction is an ideal technique for precisely locating deuterium atoms.

Neutrons are scattered by the atomic nuclei, and the scattering length of deuterium is comparable to that of other heavier atoms like carbon and oxygen. This allows for the accurate determination of C-D bond lengths and angles, as well as the study of intermolecular interactions involving deuterium atoms in the crystalline state.

For a neutron diffraction study to be performed, a single crystal of this compound of sufficient size and quality is required. The crystal would be irradiated with a beam of neutrons, and the resulting diffraction pattern would be collected and analyzed to generate a three-dimensional map of the neutron scattering density. From this map, the positions of all atoms, including the deuterium atoms, can be determined with high precision.

This information is invaluable for understanding the subtle structural effects of deuteration, such as changes in bond lengths and angles, and for validating theoretical calculations of molecular geometry.

Applications of E Cinnamoyl Chloride D7 in Mechanistic Organic Chemistry and Synthetic Studies

Mechanistic Investigations Utilizing Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. The magnitude of the KIE provides valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

Measurement and Interpretation of Primary and Secondary Deuterium KIEs in Acylation Reactions

In the context of acylation reactions involving (E)-cinnamoyl chloride-d7, both primary and secondary KIEs can be informative. A primary deuterium KIE is observed when a C-D bond is broken in the rate-determining step. For instance, if the removal of a deuterium atom from the benzylic position were part of the slowest step in a reaction, a significant primary KIE (typically kH/kD > 2) would be expected.

Secondary deuterium KIEs arise from changes in the hybridization state of the carbon atom to which the deuterium is attached. For example, in a nucleophilic acyl substitution reaction, the hybridization of the carbonyl carbon changes from sp2 in the reactant to sp3 in the tetrahedral intermediate. Deuterium atoms attached to the aromatic ring or the vinyl group can influence the stability of the transition state, leading to observable secondary KIEs (typically close to unity).

Table 1: Hypothetical Deuterium KIEs in the Ethanolysis of this compound

| Isotopic Position | kH/kD | Interpretation |

|---|---|---|

| α-deuterium | 1.02 | Minor change in hybridization at the α-carbon in the transition state. |

| β-deuterium | 1.05 | Small electronic effect on the stability of the transition state. |

Probing Transition State Structures and Rate-Determining Steps in Cinnamoyl Chloride Reactivity

The precise measurement of KIEs at various positions within the this compound molecule allows for the detailed mapping of the transition state structure. For instance, in a solvolysis reaction, the magnitude of the KIE at the carbonyl carbon can help distinguish between a concerted (SN2-like) or a stepwise (SN1-like) mechanism. A significant KIE would suggest that the nucleophilic attack is part of the rate-determining step, indicating a more associative transition state. Conversely, a KIE near unity might point towards a dissociative mechanism where the departure of the chloride ion is the rate-limiting event.

Unraveling Reaction Pathways of Electrophilic Additions to the C=C Double Bond

The carbon-carbon double bond in the cinnamoyl moiety is susceptible to electrophilic addition. By using this compound, where deuterium atoms are placed on the vinyl carbons, the mechanism of these additions can be scrutinized. For example, in the addition of a halogen like bromine, the observation of a significant KIE would provide evidence for the involvement of the C-D bond breaking in the rate-determining step, potentially supporting a mechanism involving a carbocation intermediate where hyperconjugation with the C-D bond plays a stabilizing role. The stereochemical outcome of the reaction, in conjunction with KIE data, can help differentiate between a stepwise mechanism via a carbocation and a concerted mechanism involving a halonium ion intermediate.

Tracer Studies in Complex Chemical Transformations

Beyond its use in KIE studies, the deuterium labeling in this compound makes it an excellent tracer for following the fate of the cinnamoyl group in more complex reaction sequences.

Tracking the Cinnamoyl Moiety in Cascade Reactions and Rearrangements

In multi-step cascade reactions or molecular rearrangements, determining the connectivity of atoms in the final product can be challenging. By starting with a deuterated precursor like this compound, the position of the deuterium atoms in the product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This isotopic labeling allows chemists to trace the path of the cinnamoyl fragment through the reaction sequence, confirming or refuting proposed mechanistic pathways.

Table 2: Example of a Tracer Study in a Hypothetical Rearrangement

| Reactant | Proposed Intermediate | Final Product | Deuterium Position |

|---|

Elucidation of Solvation Effects and Intermolecular Interactions

The interaction of a reactant with solvent molecules can significantly influence the reaction rate and mechanism. Deuterium-labeled compounds can be used to probe these solvation effects. For example, by studying the reaction of this compound in a series of protic solvents, it is possible to assess the extent of hydrogen bonding to the carbonyl oxygen or the chloride leaving group in the transition state. Changes in the KIE as a function of solvent composition can provide quantitative insights into the role of the solvent in stabilizing the transition state and influencing the reaction pathway.

Synthesis of Deuterium-Labeled Organic Molecules for Specialized Research

The introduction of deuterium into organic molecules is a critical strategy in various fields of chemical research. This compound provides a convenient method for incorporating a deuterated cinnamoyl moiety into a range of substrates, leading to the creation of labeled molecules with diverse applications.

This compound is a key starting material for the synthesis of deuterated cinnamoyl esters, amides, and acids. These labeled compounds are essential as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification methods. The synthesis of these derivatives follows standard acylation procedures, where the acyl chloride reacts with alcohols, amines, or water to yield the corresponding ester, amide, or carboxylic acid. nih.gov

The general synthetic schemes are as follows:

Deuterated Cinnamoyl Esters: Reaction of this compound with an alcohol (R-OH) in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding deuterated cinnamoyl ester.

Deuterated Cinnamoyl Amides: Reaction with a primary or secondary amine (R-NH2 or R2-NH) affords the deuterated cinnamoyl amide. nih.gov

Deuterated Cinnamic Acid: Hydrolysis of this compound, typically with D2O to maintain isotopic enrichment, produces (E)-cinnamic acid-d7. nih.gov

These reactions are generally high-yielding and allow for the straightforward production of a variety of deuterated standards. The resulting labeled compounds can be used to spike samples, enabling accurate quantification of their non-deuterated counterparts by correcting for variations in sample preparation and instrument response.

Table 1: Examples of Deuterated Cinnamoyl Derivatives from this compound

| Derivative Class | Reactant | Product | Application |

| Ester | Ethanol | Ethyl (E)-cinnamate-d7 | Analytical Standard |

| Amide | Aniline | (E)-N-phenylcinnamamide-d7 | Analytical Standard |

| Carboxylic Acid | Water (D2O) | (E)-Cinnamic acid-d7 | Analytical Standard, Metabolic Tracer |

The cinnamoyl group is a structural motif present in a variety of natural products and pharmaceutical compounds, many of which exhibit significant biological activity. mdpi.comnih.gov this compound can be utilized to introduce a deuterated cinnamoyl unit into synthetic intermediates, which can then be further elaborated to produce deuterium-labeled analogues of complex molecules.

The incorporation of deuterium can have profound effects on the pharmacokinetic properties of a drug molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve C-H bond cleavage. This can result in a longer half-life, reduced metabolic clearance, and potentially an improved therapeutic profile. nih.gov

While specific examples of the use of this compound in the total synthesis of deuterated natural products or pharmaceuticals are not extensively documented in readily available literature, the principle is well-established. For instance, a deuterated cinnamoyl building block could be incorporated into a synthetic route towards deuterated analogues of flavonoids, alkaloids, or other phenylpropanoids. These labeled compounds are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies during drug discovery and development.

Chemical probes are essential tools for elucidating the function of biomolecules and dissecting complex biological pathways. Deuterium-labeled probes, synthesized using reagents like this compound, can offer unique advantages in chemical biology research. The introduction of a deuterated cinnamoyl group can serve as a "silent" label, minimally perturbing the chemical structure and biological activity of the parent molecule while providing a distinct mass for detection. scienceopen.com

For example, a bioactive molecule containing a hydroxyl or amino group could be tagged with the cinnamoyl-d7 moiety. The resulting labeled probe could then be used in various assays to study its interactions with target proteins. The deuterium label allows for the use of sensitive mass spectrometry-based techniques to identify binding partners, quantify binding affinity, and map interaction sites. This approach is particularly useful in target identification and validation studies.

Computational and Theoretical Investigations of E Cinnamoyl Chloride D7

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic and structural properties of molecules. For (E)-Cinnamoyl chloride-d7, these methods can predict how deuterium (B1214612) substitution influences its behavior.

Density Functional Theory (DFT) Studies on Deuterium Isotope Effects on Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying the subtle changes in molecular properties that arise from isotopic substitution. In the case of this compound, the replacement of seven hydrogen atoms with deuterium can lead to observable differences in bond lengths, vibrational frequencies, and electronic distribution.

Deuterium has a greater mass than protium (B1232500), which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This can result in a slight shortening of the C-D bond and a shift in vibrational frequencies. DFT calculations can quantify these effects. For instance, a comparison of the calculated bond lengths and vibrational frequencies for the deuterated and non-deuterated isotopologues of cinnamoyl chloride would reveal the magnitude of these geometric and vibrational isotope effects.

Table 1: Hypothetical DFT-Calculated Molecular Property Comparison for (E)-Cinnamoyl Chloride and this compound

| Molecular Property | (E)-Cinnamoyl Chloride (Calculated) | This compound (Calculated) | Predicted Isotope Effect |

| Average C-H/C-D Bond Length (Å) | 1.085 | 1.083 | -0.002 |

| C=O Stretching Frequency (cm⁻¹) | 1785 | 1783 | -2 |

| Dipole Moment (Debye) | 3.45 | 3.44 | -0.01 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate NMR chemical shifts, IR absorption frequencies, and Raman scattering activities. The deuterium substitution is expected to cause small but measurable changes in the ¹³C NMR chemical shifts of the carbon atoms directly bonded to deuterium, as well as long-range effects on other nuclei. rsc.orgresearchgate.net

Conformational analysis is another area where computational chemistry provides critical insights. (E)-Cinnamoyl chloride can exist in different conformations due to rotation around the single bonds. Computational methods can be used to determine the relative energies of these conformers and predict the most stable geometries in the gas phase. researchgate.net

Table 2: Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (Cα, ppm) | 128.5 |

| ¹³C NMR Chemical Shift (Cβ, ppm) | 145.2 |

| IR Frequency (C=O stretch, cm⁻¹) | 1783 |

| Raman Activity (C=C stretch, Å⁴/amu) | 150 |

Note: The data in this table is for illustrative purposes and represents typical values that might be obtained from such calculations.

Modeling of Reaction Pathways and Transition States with Deuterium Labeling

Understanding the mechanism of a chemical reaction involves characterizing the transition states and intermediates along the reaction pathway. Computational methods can be used to model these pathways and calculate the activation energies. Deuterium labeling is a classic tool for probing reaction mechanisms, and computational studies on this compound can provide a theoretical basis for interpreting kinetic isotope effects (KIEs). nih.gov

For reactions where a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium typically leads to a slower reaction rate, a phenomenon known as a primary KIE. Even when the C-H bond is not broken, deuterium substitution can still influence the reaction rate through secondary KIEs. nih.gov Modeling the reaction pathways of this compound in various reactions, such as nucleophilic acyl substitution, can help to elucidate the structure of the transition states and the role of the deuterium atoms in stabilizing or destabilizing them.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. fraserlab.com

Conformational Analysis in Solution and Gas Phase

The conformational landscape of a molecule can be significantly influenced by its environment. MD simulations can be used to explore the different conformations of this compound in both the gas phase and in various solvents. mdpi.com By simulating the molecule over a period of time, it is possible to observe transitions between different conformational states and to determine the relative populations of these states. This provides a more realistic picture of the molecule's structure than static calculations alone.

Solvent Effects on Reactivity and Stereoselectivity

The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, products, and transition states. researchgate.netdntb.gov.ua MD simulations can be used to explicitly model the solvent molecules around this compound and to study how the solvent influences its reactivity and stereoselectivity.

For example, in a nucleophilic substitution reaction, the solvent can affect the orientation of the reacting molecules and the energetics of the reaction pathway. By running simulations in different solvents, it is possible to gain a deeper understanding of the solvent's role in the reaction mechanism and to predict how the reaction outcome might change with the solvent.

Theoretical Prediction of Kinetic Isotope Effects and Mechanistic Interpretations

Computational and theoretical chemistry provides a powerful lens through which to investigate the reaction mechanisms of molecules like this compound. One of the most insightful theoretical tools in this domain is the prediction of kinetic isotope effects (KIEs). By calculating the expected changes in reaction rates upon isotopic substitution, chemists can gain a deeper understanding of the transition state structures and the nature of bond-making and bond-breaking processes in the rate-determining step of a reaction. libretexts.org For this compound, where deuterium atoms replace hydrogen atoms on the phenyl group and the vinyl backbone, theoretical predictions of secondary KIEs are particularly valuable for elucidating reaction mechanisms, such as solvolysis.

The theoretical foundation for the calculation of KIEs was laid by Jacob Bigeleisen and Maria Goeppert Mayer in 1947. libretexts.org The Bigeleisen-Mayer equation allows for the prediction of KIEs from the vibrational frequencies of the reactant and transition state molecules for both the light (undeuterated) and heavy (deuterated) isotopologues. nih.govwikipedia.org The KIE is primarily a consequence of the differences in zero-point vibrational energies (ZPVEs) between the isotopic reactants and their respective transition states. wikipedia.org Heavier isotopes, like deuterium, have lower vibrational frequencies and consequently lower ZPVEs. wikipedia.org

In a typical computational workflow to predict the KIE for a reaction of this compound, quantum chemical methods such as Density Functional Theory (DFT) would be employed. The first step involves locating the optimized geometries of the ground state reactant and the transition state for each proposed mechanistic pathway (e.g., SN2 or addition-elimination for solvolysis). orientjchem.org Following this, vibrational frequency calculations are performed for both the undeuterated and the d7-labeled species in both the ground and transition states. These calculated frequencies are then used in the Bigeleisen-Mayer equation to predict the KIE. nih.govgithub.com

For the solvolysis of this compound, the deuterium labels are not at the primary reaction center (the carbonyl carbon), and thus the observed isotope effects are secondary KIEs. wikipedia.org These effects arise from changes in the vibrational environment of the C-D bonds between the reactant and the transition state. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the predicted secondary KIE can provide crucial clues about the reaction mechanism.

In a hypothetical SN2-type mechanism for the solvolysis of (E)-Cinnamoyl chloride, the nucleophile attacks the carbonyl carbon in a concerted fashion with the departure of the chloride ion. This would lead to a change in hybridization at the α-carbon and potentially altered hyperconjugation effects involving the β-vinyl and phenyl C-D bonds in the transition state. libretexts.org Conversely, a stepwise addition-elimination mechanism would proceed through a tetrahedral intermediate. The formation of this intermediate would also alter the geometry and vibrational frequencies of the molecule, leading to a different predicted KIE compared to the SN2 pathway.

To illustrate the potential insights gained from such a computational study, the following tables present hypothetical predicted KIEs for the solvolysis of this compound proceeding through two different mechanisms.

Table 1: Hypothetical Predicted Secondary Kinetic Isotope Effects (kH/kD) for the Solvolysis of this compound at 298 K

| Proposed Mechanism | Predicted kH/kD | Mechanistic Interpretation |

| SN2 | 1.05 | A normal KIE, suggesting a loosening of C-D bending vibrations in the transition state relative to the ground state, consistent with a more open transition state structure. |

| Addition-Elimination | 0.97 | An inverse KIE, indicating a stiffening of C-D bending vibrations in the more sterically crowded tetrahedral intermediate-like transition state. |

Note: The data in this table is illustrative and intended to demonstrate the application of theoretical KIE predictions for mechanistic elucidation.

The differing predicted KIEs in Table 1 highlight how computational studies can help distinguish between plausible reaction pathways. A comparison of these theoretical values with experimentally determined KIEs would provide strong evidence for or against a particular mechanism.

The key vibrational modes that contribute to the predicted KIE can also be analyzed. For this compound, these would primarily be the out-of-plane bending modes of the C-D bonds on the aromatic ring and the vinyl group.

Table 2: Illustrative Key Vibrational Frequencies (cm⁻¹) for Reactant and Transition States in a Hypothetical Solvolysis Reaction

| Vibrational Mode | Ground State (C-D) | SN2 Transition State (C-D) | Addition-Elimination Transition State (C-D) |

| Phenyl C-D out-of-plane bend | 850 | 840 | 860 |

| Vinyl C-D out-of-plane bend | 820 | 812 | 828 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the decrease in the frequency of the C-D bending modes in the SN2 transition state would lead to a normal KIE, while the increase in these frequencies in the addition-elimination transition state would result in an inverse KIE.

Future Research Directions and Emerging Methodologies for Deuterated Cinnamoyl Chloride

Development of Chemoenzymatic and Biocatalytic Deuteration Strategies

The synthesis of deuterated compounds is moving beyond traditional chemical methods towards more sustainable and highly selective biological systems. Chemoenzymatic and biocatalytic strategies represent a significant frontier for the synthesis of (E)-Cinnamoyl chloride-d7 and related molecules. These approaches combine the selectivity of enzymes with the practicality of chemical synthesis. researchgate.netnih.gov

Biocatalysis offers unparalleled selectivity, often allowing for deuteration at specific molecular sites under mild reaction conditions, which is challenging to achieve with conventional chemical catalysis. nih.gov Enzymes, such as those from the Ene-reductase (ENE) family, have demonstrated the ability to catalyze stereoconvergent reactions, which could be adapted for the precise introduction of deuterium (B1214612). nih.gov Future research could focus on discovering or engineering enzymes that can specifically recognize and catalyze the deuteration of cinnamoyl chloride precursors. Directed evolution is a powerful technique that can be used to generate biocatalysts with improved or entirely new activities, tailored for specific deuteration reactions. nih.gov

A chemoenzymatic approach might involve a chemical synthesis to create a deuterated precursor, followed by an enzymatic transformation to yield the final this compound. researchgate.net This hybrid strategy leverages the strengths of both disciplines to create efficient and novel synthesis routes. researchgate.net For instance, a key challenge is the development of robust enzymes that can tolerate the organic solvents and reaction conditions often required for handling reactive molecules like acid chlorides.

Table 1: Comparison of Deuteration Strategies

| Strategy | Advantages | Challenges | Potential Application for this compound |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for various substrates. | Often requires harsh conditions, may lack selectivity, can produce hazardous waste. | Current primary method for synthesis. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering can be time-consuming, substrate scope may be limited, enzyme stability. | Direct enzymatic deuteration of cinnamic acid or a derivative. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the broad applicability of chemical synthesis. researchgate.netnih.gov | Requires careful integration of chemical and biological steps, potential for catalyst incompatibility. | Enzymatic resolution of a deuterated intermediate or biocatalytic transformation of a chemically synthesized precursor. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Deuterated Reactions

Understanding and optimizing deuteration reactions requires precise, real-time monitoring of reaction progress and the identification of transient intermediates. nih.govspectroscopyonline.com Advanced spectroscopic techniques are crucial for gaining these insights in situ, meaning within the reaction vessel as the reaction occurs.

Deuterium NMR (²H NMR) spectroscopy is a particularly powerful and direct tool for monitoring the incorporation of deuterium into a molecule. rsc.org Time-resolved ²H NMR can provide kinetic information and quantify the degree of deuteration at specific sites throughout the reaction. rsc.org Its application is not limited to tracking the final product but can also be used to observe deuterated intermediates, providing a deeper understanding of the reaction mechanism.

Other in situ techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can also be adapted for monitoring these reactions. spectroscopyonline.com These methods can track changes in vibrational modes as hydrogen is replaced by deuterium, offering real-time data on reaction kinetics and the consumption of reactants. spectroscopyonline.com For instance, the C-D bond has a different vibrational frequency than the C-H bond, providing a clear spectroscopic marker.

The integration of these spectroscopic tools with reaction vessels allows chemists to observe the formation of this compound in real time, enabling precise control over reaction conditions to maximize yield and purity. nih.gov

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Advantages for Deuterated Reactions |

|---|---|---|

| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium incorporation, structural information, kinetic data. rsc.org | Highly specific to the deuterium label, provides site-specific information. |

| FT-IR/Raman Spectroscopy | Real-time tracking of functional group transformations, reaction kinetics. spectroscopyonline.com | Sensitive to changes in bond vibrations (C-H vs. C-D), non-invasive. |

| Mass Spectrometry (MS) | Monitoring of reactant, intermediate, and product masses. | Can confirm the mass shift corresponding to deuterium incorporation. |

Integration with Flow Chemistry for Scalable Deuteration and Derivatization

For deuterated compounds to be widely applicable, particularly in materials science, their synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the production of this compound and its derivatives. nih.gov

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control is particularly beneficial when working with highly reactive compounds like cinnamoyl chloride, improving safety and product consistency. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to higher yields and shorter reaction times compared to batch processing. nih.gov

Furthermore, flow chemistry is well-suited for multi-step syntheses. A continuous flow process could be designed for the deuteration of a precursor followed immediately by its conversion to this compound and subsequent derivatization, all within an integrated and automated system. goflow.at This approach minimizes the handling of hazardous intermediates and can streamline the entire manufacturing process, making the large-scale production of deuterated building blocks more feasible and cost-effective. nih.govgoflow.at

Exploration of Deuterated Cinnamoyl Chloride in Advanced Materials Science Research

The unique properties of deuterated compounds make them highly valuable in materials science. The substitution of hydrogen with deuterium can significantly alter the physical and electronic properties of materials, an outcome known as the kinetic isotope effect. rsc.orgrsc.org this compound, as a versatile chemical building block, is a promising candidate for incorporation into advanced materials to study and exploit these isotope effects.

In polymer synthesis , incorporating deuterated monomers like a derivative of this compound can enhance the thermal and oxidative stability of the resulting polymers. google.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage. This increased stability can extend the lifetime and performance of polymers used in demanding applications. google.comresearchgate.net Furthermore, selective deuteration is a powerful tool in neutron scattering experiments, which are used to probe the structure and dynamics of polymer chains. nih.gov

In the field of optoelectronic materials , such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), deuteration has been shown to improve device performance and longevity. rsc.orgalfa-chemistry.com The replacement of C-H bonds with C-D bonds can reduce non-radiative decay pathways in luminescent materials, leading to higher fluorescence quantum yields. rsc.orggoogle.com This can result in brighter and more efficient OLEDs. The enhanced stability of deuterated materials can also mitigate degradation mechanisms, thereby increasing the operational lifetime of the devices. rsc.orgresearchgate.net The use of this compound to synthesize deuterated conducting polymers or small molecules could lead to new, more robust optoelectronic components. nih.govalfa-chemistry.com

Table 3: Impact of Deuteration on Material Properties

| Property | Effect of Deuteration (C-H to C-D) | Rationale | Application in Materials Science |

|---|---|---|---|

| Bond Strength | Increased | Lower zero-point energy of the C-D bond. google.com | Enhanced thermal and oxidative stability in polymers. google.comresearchgate.net |

| Vibrational Frequencies | Decreased | Higher mass of deuterium. | Reduced non-radiative decay, leading to improved efficiency in OLEDs. rsc.org |

| Photophysical Properties | Increased fluorescence/phosphorescence lifetimes and quantum yields. rsc.org | Suppression of vibrational quenching mechanisms. | Development of more efficient and brighter optoelectronic materials. google.comalfa-chemistry.com |

| Device Lifetime | Increased | Slower degradation of C-D bonds compared to C-H bonds. rsc.orgresearchgate.net | Longer-lasting OLEDs and other organic electronic devices. |

Q & A

Q. What is the standard synthetic route for (E)-Cinnamoyl chloride-d7, and how can purity be ensured post-synthesis?

this compound is typically synthesized via nucleophilic substitution or esterification reactions using deuterated reagents. A validated method involves reacting deuterated cinnamic acid derivatives with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, followed by purification via vacuum distillation or recrystallization . Purity is confirmed using nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS), with deuterium incorporation verified by isotopic peak analysis in mass spectra .

Q. Why is deuterium labeling critical in studies involving this compound?

Deuterium labeling enhances traceability in metabolic and pharmacokinetic studies by reducing hydrogen-deuterium exchange interference in analytical techniques like LC-MS. This allows precise tracking of reaction pathways or degradation products, particularly in synthesizing isotopically labeled metabolites such as N-Cinnamylglycine-d7 .

Q. How should researchers characterize the UV absorption profile of this compound for photostability studies?

UV-Vis spectroscopy in solvents like chloroform or acetonitrile is recommended. For example, related (E)-cinnamoyl chromophores exhibit absorption maxima between 290–369 nm (UVB/UVA range). Calibrate measurements against non-deuterated analogues to assess isotopic effects on photophysical properties .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in spectral data often arise from solvent polarity, temperature, or isotopic impurities. Perform comparative analysis using deuterated solvent controls and 2D NMR techniques (e.g., COSY, HSQC) to distinguish between structural isomers or deuteration patterns. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. What experimental design considerations are essential for optimizing this compound-based reactions?

- Variables: Test reaction time (6–8 hours for esterification), solvent polarity (DMF vs. THF), and molar ratios (e.g., 1:1.5 acid-to-chloride ratio) .

- Controls: Include non-deuterated analogs to isolate isotopic effects.

- Reproducibility: Document reaction conditions rigorously (e.g., inert atmosphere, moisture-free protocols) and use standardized equipment calibration .

Q. How can researchers address discrepancies in deuterium incorporation efficiency across batches?

Batch variability often stems from incomplete deuteration during precursor synthesis. Implement quantitative ¹H NMR to measure residual proton signals and optimize reaction conditions (e.g., excess deuterated reagents, prolonged reaction times). Statistical tools like ANOVA can identify significant variables .

Q. What strategies mitigate photodegradation in this compound during UV exposure experiments?

- Protective measures: Use amber glassware, inert atmospheres, or UV-filtering solvents.

- Kinetic analysis: Monitor degradation via HPLC at timed intervals under controlled light intensity (e.g., 310 nm UVA lamps). Compare degradation rates with non-deuterated controls to assess isotopic stabilization effects .

Methodological Guidance

Q. How should isotopic labeling data be presented to meet journal standards?

Q. What statistical approaches are recommended for analyzing dose-response data in deuterated compound studies?

Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Use Student’s t-test or Mann-Whitney U test for comparing deuterated vs. non-deuterated analogues, ensuring sample sizes are justified via power analysis .

Ethical and Reproducibility Standards

Q. How can researchers ensure compliance with data management plans (DMPs) for this compound studies?

DMPs must detail data storage (e.g., institutional repositories), metadata standards (CAS registry numbers, reaction SMILES), and accessibility protocols. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary datasets using DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.